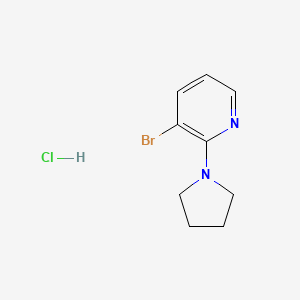

![molecular formula C6H12N4 B1527466 ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine CAS No. 1341638-33-2](/img/structure/B1527466.png)

ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine

Vue d'ensemble

Description

Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Synthesis Analysis

Triazoles can be synthesized through a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. For example, they can act as ligands in click chemistry, stabilizing Cu(I) towards disproportionation and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, some triazoles are solid at room temperature .Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles, including derivatives like ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine, are extensively used in drug discovery . Their structural similarity to the amide bond allows them to mimic either E or Z amide bonds, which is advantageous in the design of new drugs. They are part of several marketed medicinal compounds, such as the anticonvulsant drug Rufinamide and the anticancer drug carboxyamidotriazole.

Organic Synthesis

In organic synthesis, the triazole ring serves as a versatile scaffold for constructing complex molecules . The stability of 1,2,3-triazoles under various conditions, including acidic, basic, oxidizing, and reducing environments, makes them ideal for use in multi-step synthetic processes.

Polymer Chemistry

The robustness of 1,2,3-triazoles makes them suitable for polymer chemistry applications. They can be incorporated into polymers to enhance stability and introduce specific functional groups that can further react to create tailored materials .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding and their strong dipole moment, 1,2,3-triazoles are used in supramolecular chemistry. They can act as building blocks for the construction of complex structures through non-covalent interactions .

Bioconjugation

Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine can be used in bioconjugation techniques. The triazole ring can link biomolecules to various probes or surfaces without disrupting the biological activity, which is crucial for biochemical assays and diagnostic applications .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used to modify biological molecules, thereby altering their properties or functions. This allows researchers to probe biological systems and understand the role of specific molecules in biological processes .

Fluorescent Imaging

The triazole ring system can be functionalized to create fluorescent probes. These probes are valuable tools in imaging techniques, allowing for the visualization of cellular components and tracking of biological molecules in real-time .

Materials Science

1,2,3-Triazoles find applications in materials science due to their chemical stability and ability to form coordination compounds with various metals. This makes them suitable for creating new materials with specific electronic, magnetic, or catalytic properties .

Safety And Hazards

Orientations Futures

Triazoles have a wide range of applications in medicinal chemistry, offering versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Therefore, the development of new triazole derivatives continues to be an active area of research .

Propriétés

IUPAC Name |

N-[(1-methyltriazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-7-4-6-5-10(2)9-8-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLVREZTZUWBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)

![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)

![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)

![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)